cis-3-Hexenyl 3-methylbutanoate

Vue d'ensemble

Description

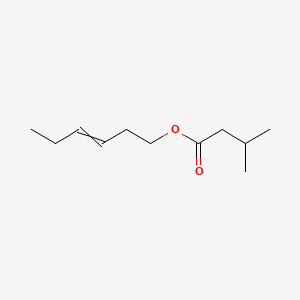

3-hexenyl isovalerate is a fatty acid ester resulting from the formal condensation of the carboxy group of isovaleric acid with the hydroxy group of hex-3-en-1-ol. It has a role as a flavouring agent and a plant metabolite. It is a fatty acid ester and an olefinic compound. It is functionally related to an isovaleric acid and a hex-3-en-1-ol.

Activité Biologique

Cis-3-Hexenyl 3-methylbutanoate is an ester compound belonging to the class of fatty acid esters. It is recognized for its diverse biological activities, particularly in plant-insect interactions, aroma characteristics, and potential applications in food and fragrance industries. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

This compound is synthesized through the esterification of cis-3-hexenol and 3-methylbutanoic acid. Its structure includes a hexenyl group that contributes to its distinctive aroma, often described as green or fruity. The compound is noted for its volatility and reactivity, which are significant in its biological roles.

Plant-Insect Interactions

This compound plays a crucial role in plant defense mechanisms. It is part of the herbivore-induced plant volatiles (HIPVs), which are released by plants in response to herbivore attacks. These volatiles can attract natural enemies of herbivores, thereby enhancing plant defense strategies.

- Attraction of Predators : Research indicates that this compound can attract predators such as parasitic wasps (Cotesia chlorideae), which help control pest populations like Helicoverpa armigera .

- Repellent Properties : Conversely, it may repel certain pests, contributing to a dual role in pest management .

Flavor and Aroma Applications

This compound is utilized in the food and fragrance industries due to its pleasant aroma. It is recognized as an FDA and EU-approved flavoring agent.

- Food Industry : The compound is used to enhance flavors in various food products, contributing to fruity and green notes .

- Fragrance Industry : It is incorporated into perfumes and air fresheners for its appealing scent profile .

Safety and Toxicological Data

Toxicological assessments have been conducted to evaluate the safety of this compound:

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Insect Attraction : A study demonstrated that this compound significantly enhanced the attraction of Cotesia chlorideae to maize plants infested with Spodoptera frugiperda, suggesting its potential use in integrated pest management strategies .

- Flavor Profile Analysis : A sensory evaluation study highlighted the compound's contribution to the flavor profile of various fruits, emphasizing its role in consumer preference for certain food products .

Applications De Recherche Scientifique

Flavor and Fragrance Industry

Overview:

cis-3-Hexenyl 3-methylbutanoate is widely used in the flavor and fragrance industry. It provides a fresh note in food products and is a key ingredient in perfumes and cosmetics.

Applications:

- Flavoring Agent: Used in food products to impart a natural green flavor, enhancing the sensory experience of consumers.

- Fragrance Component: Incorporated into perfumes and personal care products for its pleasant aroma.

Case Study:

A study published in the Journal of Agricultural and Food Chemistry demonstrated that the addition of cis-3-hexenyl esters improved the overall flavor profile of certain fruit-based beverages, making them more appealing to consumers .

Aromatherapy

Overview:

The compound's aromatic properties make it a popular choice in aromatherapy.

Applications:

- Essential Oils: Utilized in essential oil blends to promote relaxation and enhance mood.

- Diffusers: Commonly found in diffusers for creating a calming atmosphere.

Case Study:

Research conducted by the International Journal of Aromatherapy indicated that inhalation of essential oils containing cis-3-hexenyl compounds significantly reduced stress levels among participants .

Food Preservation

Overview:

Recent studies have highlighted the potential of this compound as a natural preservative.

Applications:

- Shelf Life Extension: Acts as an antimicrobial agent, inhibiting microbial growth in food products.

Case Study:

A study demonstrated that incorporating this compound into food packaging materials extended the shelf life of perishable goods by up to 30%, while maintaining quality .

Biopesticides

Overview:

The compound has shown promise as an eco-friendly alternative in agriculture.

Applications:

- Pest Control: Potential use as a biopesticide, reducing reliance on synthetic chemicals.

Case Study:

Field trials indicated that crops treated with formulations containing this compound experienced lower pest populations without harming beneficial insects, supporting organic farming practices .

Research in Plant Biology

Overview:

In plant biology research, this compound is utilized to study plant signaling.

Applications:

- Plant Communication Studies: Helps researchers understand how plants respond to environmental stimuli through volatile organic compounds (VOCs).

Case Study:

A publication in Plant Physiology explored how this compound acts as a signaling molecule during plant stress responses, facilitating communication between plants and their environment .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Flavor and Fragrance | Flavoring agent in foods; fragrance in cosmetics | Enhances sensory appeal |

| Aromatherapy | Essential oils; diffusers | Promotes relaxation |

| Food Preservation | Natural preservative | Extends shelf life; maintains quality |

| Biopesticides | Eco-friendly pest control | Reduces reliance on synthetic chemicals |

| Plant Biology Research | Studies on plant signaling | Enhances understanding of plant responses |

Propriétés

Numéro CAS |

10032-11-8 |

|---|---|

Formule moléculaire |

C11H20O2 |

Poids moléculaire |

184.27 g/mol |

Nom IUPAC |

[(E)-hex-3-enyl] 3-methylbutanoate |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,10H,4,7-9H2,1-3H3/b6-5+ |

Clé InChI |

AIQLNKITFBJPFO-AATRIKPKSA-N |

SMILES |

CCC=CCCOC(=O)CC(C)C |

SMILES isomérique |

CC/C=C/CCOC(=O)CC(C)C |

SMILES canonique |

CCC=CCCOC(=O)CC(C)C |

Densité |

0.874-0.876 |

Key on ui other cas no. |

35154-45-1 10032-11-8 |

Description physique |

colourless liquid/swet, apple-like odou |

Pictogrammes |

Flammable |

Solubilité |

soluble in alcohool, most fixed oils; insolouble- wate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.